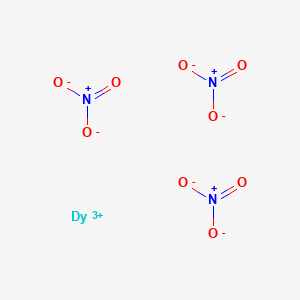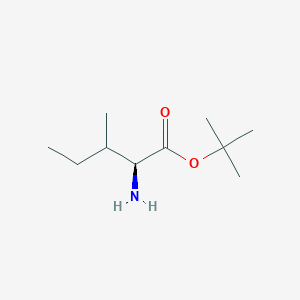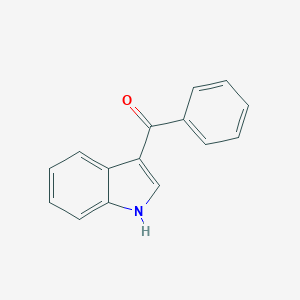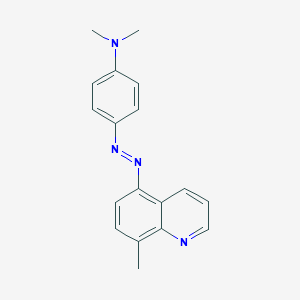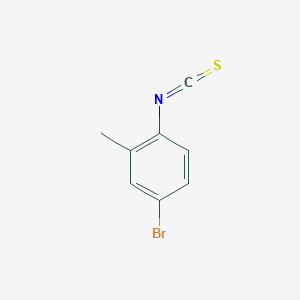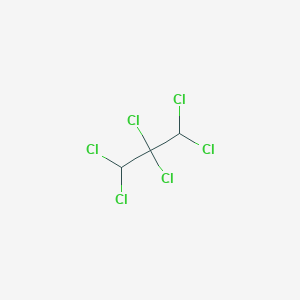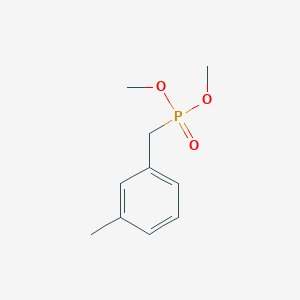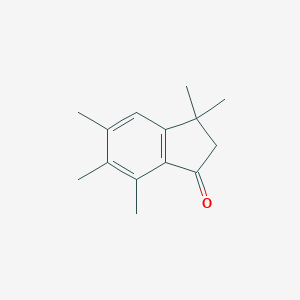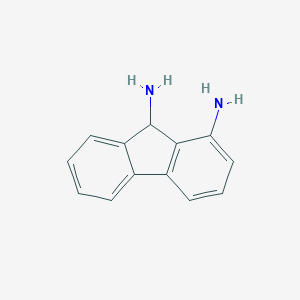
Diaminofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaminofluorene, also known as 9,9-diaminofluorene, is a fluorescent compound that has been widely used in scientific research. It is a member of the fluorene family, which is a group of organic compounds that contain two fused benzene rings. This compound has a unique structure that allows it to be used as a fluorescent probe for various applications, including biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of diaminofluorene is based on its ability to bind to biomolecules, such as proteins and nucleic acids. When this compound binds to these molecules, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected using fluorescence spectroscopy, which allows researchers to monitor the binding of this compound to biomolecules in real-time.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been used to study the effects of oxidative stress on cells, the activity of enzymes such as proteases and kinases, and the function of ion channels. This compound has also been used to study the interaction of drugs with proteins and to screen for new drug candidates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diaminofluorene is its high sensitivity and specificity for biomolecules. It is also non-toxic and relatively easy to use in lab experiments. However, this compound has some limitations, such as its tendency to aggregate in aqueous solutions, which can affect its fluorescence properties. It is also sensitive to pH changes and can be affected by the presence of other molecules in the sample.
Zukünftige Richtungen
There are several future directions for the use of diaminofluorene in scientific research. One area of interest is the development of new probes that can selectively target specific biomolecules, such as particular enzymes or receptors. Another area of interest is the use of this compound in drug discovery, where it can be used to screen for new drug candidates and to study the interaction of drugs with proteins. Additionally, the use of this compound in live-cell imaging and in vivo studies is an area of active research.
Synthesemethoden
Diaminofluorene can be synthesized by several methods, including the reaction of 9,9-dibromo-fluorene with ammonia, the reduction of 9,9-dinitro-fluorene, and the reaction of 9,9-dichloro-fluorene with hydrazine. The most common method for synthesizing this compound is the reaction of 9,9-dibromo-fluorene with ammonia in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Diaminofluorene has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and DNA sequencing. It has also been used as a probe for studying protein-protein interactions, enzyme activity, and cell signaling pathways. This compound is particularly useful in biological research because it is non-toxic and has a high quantum yield, which means that it emits a strong fluorescence signal.
Eigenschaften
| 15824-95-0 | |
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
9H-fluorene-1,9-diamine |
InChI |
InChI=1S/C13H12N2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,13H,14-15H2 |
InChI-Schlüssel |
SKKKJNPBIGQNEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N |
Kanonische SMILES |
C1=CC=C2C3=C(C(C2=C1)N)C(=CC=C3)N |
| 15824-95-0 | |
Synonyme |
1,9-Diamino-9H-fluorene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


